molecular formula C17H16N2O3 B3935447 Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 56106-96-8

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-

Cat. No.: B3935447
CAS No.: 56106-96-8
M. Wt: 296.32 g/mol
InChI Key: HHBAMTFXSSAHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a nitro group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the reaction of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the methanone group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The methanone group can be reduced to a secondary alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction of the nitro group: Forms 3-amino-4-(1-pyrrolidinyl)phenylmethanone.

    Reduction of the methanone group: Forms 3-nitro-4-(1-pyrrolidinyl)phenylmethanol.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the pyrrolidinyl group.

    Methanone, (4-aminophenyl)phenyl-: Similar structure with an amino group instead of a nitro group.

    Methanone, (4-chlorophenyl)phenyl-: Similar structure with a chloro group instead of a nitro group.

Uniqueness

Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-nitro-4-pyrrolidin-1-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(13-6-2-1-3-7-13)14-8-9-15(16(12-14)19(21)22)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBAMTFXSSAHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387647
Record name Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-96-8
Record name Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3Nitro-4-chloro-benzophenone is reacted with pyrrolidine as described in Examples 7 or 8 obtain 3-nitro-4-pyrrolidino-benzophenone with a yield of 95 %. The crystalline product melts at 89.5° - 90.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Reactant of Route 2
Reactant of Route 2
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Reactant of Route 3
Reactant of Route 3
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Reactant of Route 4
Reactant of Route 4
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Reactant of Route 5
Reactant of Route 5
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Reactant of Route 6
Reactant of Route 6
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.